

Pentadecane: A Comprehensive Toxicological and Safety Handling Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane (C15H32) is a straight-chain alkane hydrocarbon. It is a colorless liquid and a component of some volatile oils.[1] While generally considered to have low toxicity, a thorough understanding of its toxicological profile and proper safety handling procedures is essential for professionals working with this compound in research and development settings. This guide provides an in-depth overview of the available toxicological data for **pentadecane**, details on experimental methodologies for its assessment, and comprehensive safety and handling protocols.

Toxicological Data Summary

The acute toxicity of **pentadecane** is low across oral, dermal, and inhalation routes of exposure. The primary hazard associated with **pentadecane** is its potential as an aspiration hazard if swallowed.[2][3] Repeated exposure may cause skin dryness or cracking.[3]

Acute Toxicity



| Endpoint | Species | Route | Value | Reference |
|----------|---------|------------|-------------------|-----------|
| LD50 | Rat | Oral | > 5,000 mg/kg | [2][3][4] |
| LD50 | Rabbit | Dermal | > 3,160 mg/kg | [2][3][4] |
| LC50 | Rat | Inhalation | >= 5.8 mg/L (4 h) | [3][4] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |
|--------------------------------------|------------|--------------------|-----------|
| Skin Corrosion/Irritation | Rabbit | No skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Rabbit | No eye irritation | [3][4] |
| Respiratory or Skin Sensitization | Guinea pig | Negative | [4] |

Genetic and Chronic Toxicity

| Endpoint | Test System | Result | Reference |
|--|----------------|---|-----------|
| Germ Cell Mutagenicity (Ames test) | S. typhimurium | Negative | [4] |
| Carcinogenicity | | Based on available data, the classification criteria are not met. No component is identifiable as a carcinogen by ACGIH or IARC. | [2][3][5] |
| Reproductive Toxicity | | Based on available data, the classification criteria are not met. | [2] |



Experimental Protocols

The toxicological data for **pentadecane** are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide detailed methodologies to ensure the quality and consistency of test results.

Acute Oral Toxicity (OECD Test Guideline 401)

This test is designed to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of the test animals.[6]

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[6]
- Animals: Typically, healthy young adult rats are used.[6] Animals are fasted prior to administration of the substance.[6]
- Procedure: At least 5 rodents of the same sex are used for each dose level.[6] The substance is administered, and the animals are observed for at least 14 days for signs of toxicity and mortality.[6]
- Observations: The time of death and any signs of toxicity are recorded.[6] At the end of the observation period, surviving animals are euthanized and necropsied.[6]

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin exposure. [7]

- Principle: The test substance is applied to a shaved area of the skin of experimental animals.
 [8]
- Animals: Healthy young adult animals, typically rats or rabbits, are used. [7][9]
- Procedure: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin using a porous gauze dressing for 24 hours.[8] Animals are observed for at least 14 days.[7][8]



• Observations: Signs of toxicity and mortality are recorded. Body weights are measured at least weekly.[7] A gross necropsy is performed on all animals at the end of the study.[7]

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test evaluates the health hazards from short-term exposure to an airborne substance.[10]

- Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[10][11]
- Animals: The preferred species is the rat.[11][12]
- Procedure: Two main protocols are described: a traditional LC50 protocol with at least three
 concentrations and a Concentration x Time (C x t) protocol.[10][12] Animals are observed for
 at least 14 days.[10][12]
- Observations: Daily detailed observations, weight measurements, and a gross necropsy are performed.[10][12]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][13]

- Principle: A single dose of the test substance is applied to a small area of the skin of an animal, with untreated skin serving as a control.
- Animals: The albino rabbit is the preferred species.
- Procedure: The substance (0.5 ml of liquid or 0.5 g of solid) is applied to the skin for a 4-hour exposure period, after which the residual substance is removed.
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[14] Observations may continue for up to 14 days to assess the reversibility of any effects.[2]



Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[15][16]

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[17]
- Animals: The albino rabbit is the preferred animal model.[17]
- Procedure: The test is typically performed sequentially, starting with one animal. If no
 corrosive effects are observed, a confirmatory test on up to two additional animals may be
 performed.[17] The use of topical anesthetics and systemic analgesics is recommended to
 minimize pain and distress.[18]
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[16]

Visualized Experimental Workflows and Safety Procedures Acute Oral Toxicity (OECD 401) Workflow



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Workflow for Acute Oral Toxicity Testing.

Dermal Irritation (OECD 404) Experimental Workflow

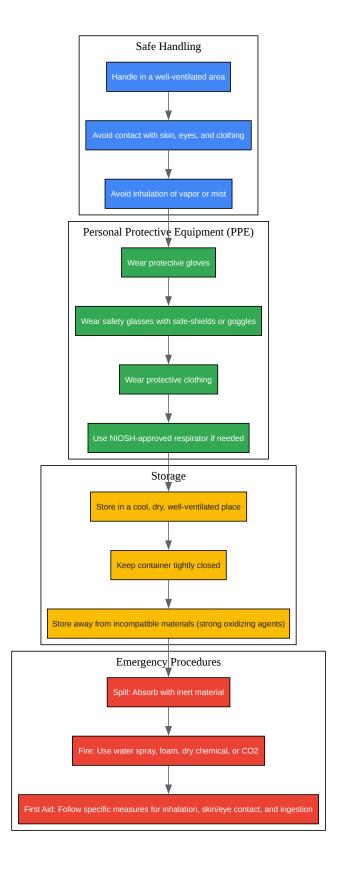












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